Bemcentinib: A Technical Deep-Dive into On-Target AXL Inhibition and Off-Target Landscape
Bemcentinib: A Technical Deep-Dive into On-Target AXL Inhibition and Off-Target Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemcentinib (formerly BGB324 and R428) is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in tumor cell proliferation, survival, invasion, and metastasis.[4][5] Its overexpression is associated with poor prognosis and the development of resistance to various cancer therapies.[1][2][5] This technical guide provides an in-depth analysis of bemcentinib's target engagement, mechanism of action, and its known off-target effects, supported by experimental data and methodologies.
Core Mechanism: Targeting the AXL Signaling Nexus
Bemcentinib exerts its primary therapeutic effect by binding to the intracellular catalytic kinase domain of AXL, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades.[2][4] The primary ligand for AXL is the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6).[6][7] The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization, leading to the activation of multiple downstream pathways crucial for cancer progression.[1][7]
The AXL Signaling Pathway
Upon activation, AXL initiates a complex network of intracellular signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation.[1][7]
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival.[1][7]
-
JAK/STAT Pathway: This pathway plays a critical role in immune responses and inflammation, and its activation by AXL can contribute to an immunosuppressive tumor microenvironment.[2][6]
-
NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival.[8][9]
By inhibiting AXL, bemcentinib effectively dampens these pro-tumorigenic signals.
AXL Signaling Pathway and Bemcentinib's Point of Intervention.
Quantitative Analysis of Bemcentinib's On-Target and Off-Target Activities
Bemcentinib is characterized by its high selectivity for AXL. However, like most kinase inhibitors, it exhibits some degree of off-target activity. The following tables summarize the available quantitative data on bemcentinib's inhibitory profile.
| Target Kinase | IC50 (nM) | Selectivity vs. AXL | Reference |
| AXL | 14 | - | [3][10] |
| Abl | >1400 | >100-fold | [3][10] |
| Mer | ~700 - 1400 | 50- to 100-fold | [3][10] |
| Tyro3 | >1400 | >100-fold | [3][10] |
| InsR | >1400 | >100-fold | [10] |
| EGFR | >1400 | >100-fold | [10] |
| HER2 | >1400 | >100-fold | [10] |
| PDGFRβ | >1400 | >100-fold | [10] |
| FLT3 | - (Inhibited at therapeutic concentrations) | - | [11] |
| Table 1: Bemcentinib's Kinase Inhibitory Profile. |
| Off-Target Effect | Observation | AXL-Dependency | Reference |
| Endo-lysosomal system impairment | Changes in the morphology and function of endosomes and lysosomes. | Independent | [12] |
| Autophagy inhibition | Blockade of autophagic flux. | Independent | [12] |
| Table 2: AXL-Independent Off-Target Effects of Bemcentinib. |
Adverse Events Observed in Clinical Trials
Clinical studies of bemcentinib, both as a monotherapy and in combination with other agents, have reported several treatment-related adverse events.
| Adverse Event | Grade | Frequency | Reference |
| Neutropenia | ≥G3 | 76% | [3][13] |
| Diarrhea | Any grade | 57% | [3][13] |
| Fatigue | Any grade | 57% | [3][13] |
| Nausea | Any grade | 52% | [3][13] |
| Increased Transaminases (ALT/AST) | Any grade | 32-33% | [14] |
| Rash | - | - | - |
| Table 3: Common Adverse Events Associated with Bemcentinib Treatment in Clinical Trials. |
Experimental Protocols
The identification and characterization of bemcentinib's targets and off-target effects rely on a suite of sophisticated experimental techniques. Detailed below are representative protocols for key assays.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Principle: The assay is a luminescent ADP detection assay. After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal proportional to the ADP concentration.[4][6][7][15][16]
Workflow Diagram:
Workflow for a typical ADP-Glo™ Kinase Assay.
Detailed Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and bemcentinib at various concentrations in a kinase reaction buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of bemcentinib.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by a drug in a cellular environment.
Principle: The binding of a ligand (e.g., bemcentinib) to its target protein (e.g., AXL) can alter the protein's thermal stability. CETSA measures the change in the thermal denaturation profile of a protein in the presence and absence of a ligand.[17][18][19][20][21]
Workflow Diagram:
General workflow for a Western Blot-based CETSA.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with either bemcentinib or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for AXL.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of bemcentinib indicates target engagement and stabilization.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach used to identify the targets of a compound on a proteome-wide scale.
Principle: ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. In a competitive ABPP experiment, a decrease in probe labeling of a protein in the presence of an inhibitor (like bemcentinib) indicates that the inhibitor binds to that protein.[22][23][24][25][26]
Workflow Diagram:
Workflow for competitive Activity-Based Protein Profiling.
Detailed Methodology:
-
Proteome Treatment: Incubate a cell lysate or intact cells with bemcentinib or a vehicle control.
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged kinase probe to the treated proteome to label the active sites of kinases that are not blocked by bemcentinib.
-
Reporter Tag Conjugation: Lyse the cells (if applicable) and perform a click chemistry reaction to attach a reporter tag, such as biotin-azide, to the alkyne-tagged probe.
-
Enrichment: Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the bemcentinib-treated and vehicle-treated samples. A significant reduction in the signal for a particular kinase in the bemcentinib-treated sample indicates that it is a target or off-target of the inhibitor.
3D Spheroid Invasion Assay
This assay assesses the effect of a compound on the invasive potential of cancer cells in a more physiologically relevant 3D model.
Principle: Cancer cell spheroids are embedded in an extracellular matrix, and their invasion into the matrix is monitored over time in the presence or absence of an inhibitor.[27][28][29][30]
Workflow Diagram:
Workflow for a 3D Spheroid Invasion Assay.
Detailed Methodology:
-
Spheroid Formation: Generate uniformly sized tumor spheroids using a method such as the hanging drop technique or by seeding cells in ultra-low attachment plates.[30]
-
Embedding in Matrix: Embed the mature spheroids in a basement membrane extract like Matrigel® in a multi-well plate.
-
Treatment: Overlay the matrix with cell culture medium containing different concentrations of bemcentinib or a vehicle control.
-
Imaging: Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for several days using an inverted microscope.
-
Data Analysis: Measure the area of cell invasion extending from the central spheroid core at each time point. Compare the invasion area in the bemcentinib-treated groups to the control group to determine the effect of the inhibitor on cancer cell invasion.
Conclusion
Bemcentinib is a highly selective AXL inhibitor with a well-defined on-target mechanism of action that disrupts multiple pro-tumorigenic signaling pathways. While its primary target is AXL, it is important for researchers and clinicians to be aware of its potential off-target effects, particularly those affecting the endo-lysosomal and autophagy systems, which are independent of AXL inhibition. The adverse event profile observed in clinical trials is generally manageable. The experimental protocols outlined in this guide provide a framework for the continued investigation of bemcentinib and other kinase inhibitors, facilitating a deeper understanding of their therapeutic potential and potential liabilities. As research progresses, a more comprehensive quantitative understanding of bemcentinib's full kinome profile will further refine its clinical application and the development of next-generation AXL inhibitors.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The AXL inhibitor bemcentinib overcomes microenvironment‐mediated resistance to pioglitazone in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. news-medical.net [news-medical.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 25. bitesizebio.com [bitesizebio.com]
- 26. msbioworks.com [msbioworks.com]
- 27. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Spheroid Invasion Assay of Melanoma Cells by Hanging Drop Technique | Springer Nature Experiments [experiments.springernature.com]
- 29. agilent.com [agilent.com]
- 30. m.youtube.com [m.youtube.com]
